2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
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Description
“2-((1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)thiazole” is a chemical compound with the molecular formula C12H10F2N2O3S2 . It contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a difluorophenyl group, a sulfonyl group, and an azetidinyl group . The average mass of the molecule is 332.346 Da .Mechanism of Action
Mode of Action
It’s worth noting that thiazole derivatives have been found to exhibit diverse biological activities . The specific interactions between this compound and its targets, as well as the resulting changes, would need to be elucidated through further experimental studies.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities , suggesting that they may interact with multiple pathways
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Properties
IUPAC Name |
2-[1-(2,5-difluorophenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3S2/c13-8-1-2-10(14)11(5-8)21(17,18)16-6-9(7-16)19-12-15-3-4-20-12/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQMOAWSEICVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC(=C2)F)F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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